molecular formula C17H17N3OS2 B2958141 2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(2-(methylthio)phenyl)acetamide CAS No. 1396889-57-8

2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(2-(methylthio)phenyl)acetamide

Cat. No. B2958141
M. Wt: 343.46
InChI Key: MTKYZEDMVDPOHY-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The benzothiazole ring system is aromatic and may contribute to the stability of the molecule. The presence of the methylamino and acetamide groups could also influence the molecule’s reactivity .


Chemical Reactions Analysis

The chemical reactions that this compound might undergo would depend on the conditions and the reagents present. The benzothiazole ring might undergo electrophilic aromatic substitution reactions, while the methylamino and acetamide groups could participate in various nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzothiazole ring might increase the compound’s stability and affect its solubility in various solvents .

Scientific Research Applications

Antitumor Activity

A significant area of application for benzothiazole derivatives, including 2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(2-(methylthio)phenyl)acetamide, is their potential antitumor activity. Yurttaş, Tay, and Demirayak (2015) synthesized a series of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives to evaluate their antitumor efficacy in vitro against various human tumor cell lines. The study highlighted compounds that showed considerable anticancer activity, indicating the promise of benzothiazole derivatives in cancer treatment research (Yurttaş, Tay, & Demirayak, 2015).

Antimicrobial Activity

Research into the antimicrobial properties of benzothiazole derivatives has also been conducted. Fahim and Ismael (2019) investigated the synthesis of novel sulphonamide derivatives, including those related to the benzothiazole structure, and evaluated their antimicrobial activity. The study found that certain compounds exhibited high activity against various microbial strains, suggesting their potential as antimicrobial agents (Fahim & Ismael, 2019).

Synthesis and Characterization

The synthesis and characterization of benzothiazole derivatives for potential scientific and pharmaceutical applications have been extensively explored. Janardhan et al. (2014) focused on the synthesis of fused thiazolo[3,2-a]pyrimidinones using N-aryl-2-chloroacetamides, including benzothiazole analogs, as building blocks. This research contributes to the development of new heterocyclic compounds with potential biological activities (Janardhan et al., 2014).

Anticonvulsant Agents

Further extending the scope of benzothiazole applications, Farag et al. (2012) synthesized derivatives containing a sulfonamide thiazole moiety, including structures analogous to 2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(2-(methylthio)phenyl)acetamide. These compounds were evaluated for their anticonvulsant activity, with several showing promising results in protecting against picrotoxin-induced convulsions. This study highlights the potential of benzothiazole derivatives in developing new anticonvulsant drugs (Farag et al., 2012).

properties

IUPAC Name

2-[1,3-benzothiazol-2-yl(methyl)amino]-N-(2-methylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3OS2/c1-20(17-19-13-8-4-6-10-15(13)23-17)11-16(21)18-12-7-3-5-9-14(12)22-2/h3-10H,11H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTKYZEDMVDPOHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1=CC=CC=C1SC)C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(2-(methylthio)phenyl)acetamide

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